molecular formula C12H8F2 B1610786 3,4-Difluoro-1,1'-biphenyl CAS No. 67277-33-2

3,4-Difluoro-1,1'-biphenyl

Cat. No.: B1610786
CAS No.: 67277-33-2
M. Wt: 190.19 g/mol
InChI Key: PJJANBBRYLUXRA-UHFFFAOYSA-N
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Description

3,4-Difluoro-1,1’-biphenyl is an aromatic compound consisting of two benzene rings connected by a single bond, with fluorine atoms substituted at the 3 and 4 positions on one of the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and provides high yields .

Industrial Production Methods: In an industrial setting, the production of 3,4-Difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Uniqueness: 3,4-Difluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics .

Properties

IUPAC Name

1,2-difluoro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJANBBRYLUXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515443
Record name 3,4-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67277-33-2
Record name 3,4-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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